![molecular formula C5H3BrO3 B3146148 3-Bromo-4-methylfuran-2,5-dione CAS No. 59107-74-3](/img/structure/B3146148.png)
3-Bromo-4-methylfuran-2,5-dione
Overview
Description
3-Bromo-4-methylfuran-2,5-dione is a chemical compound with the molecular formula C5H3BrO3 . It is also known as 3-(bromomethyl)-4-methylfuran-2,5-dione . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-Bromo-4-methylfuran-2,5-dione involves several steps. In one method, the reaction mixture of diacid dibromide is stirred overnight in acetic anhydride under a nitrogen atmosphere . Another approach involves the lithiation of 2-bromo-5-methylfuran, which enables selective halogen dance reactions .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methylfuran-2,5-dione contains a total of 12 bonds, including 9 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride .Chemical Reactions Analysis
3-Bromo-4-methylfuran-2,5-dione can participate in various chemical reactions. For instance, it can undergo a Diels–Alder reaction with furan and 2-methylfuran . It can also be involved in the synthesis of chiral furans .Physical And Chemical Properties Analysis
3-Bromo-4-methylfuran-2,5-dione is a liquid at room temperature . It has a molecular weight of 205.01 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
- Synthetic Intermediates and Building Blocks The bromine atom can participate in various substitution reactions, making BMFD a versatile building block for organic synthesis.
- Organic Synthesis and Medicinal Chemistry Researchers modify BMFD to create analogs with improved bioactivity or selectivity for specific targets.
- Researchers investigate BMFD-containing polymers for applications in packaging, textiles, and biodegradable materials .
- Scientists explore BMFD-metal complexes for their unique reactivity and potential in various chemical processes .
Electrochemical Applications
Materials Science and Polymers
Coordination Chemistry and Metal Complexes
Analytical Chemistry and Sensors
Safety and Hazards
Future Directions
Furan platform chemicals, such as 3-Bromo-4-methylfuran-2,5-dione, have potential applications beyond fuels and plastics . They can be economically synthesized from biomass, and there are many more simple or complex chemicals that can be obtained . This opens up new possibilities for the design and development of new materials involving 1,2,4-triazole systems .
Mechanism of Action
Target of Action
3-Bromo-4-methylfuran-2,5-dione is a small heterocyclic compound Furan derivatives are known to have a wide range of biological and clinical applications .
Mode of Action
Furan derivatives are known to undergo various reactions such as cycloaddition . In these reactions, the furan ring can open and react with other molecules, leading to changes in the molecular structure and potentially influencing its interaction with biological targets.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that furan derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19098 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Given the wide range of biological activities associated with furan derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.
properties
IUPAC Name |
3-bromo-4-methylfuran-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c1-2-3(6)5(8)9-4(2)7/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFQJNROJVXRMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylfuran-2,5-dione |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.